Lrrk2-IN-13

Parkinson's Disease Kinase Inhibition Biochemical Assay

LRRK2-IN-13 is a brain-penetrant, sub-nanomolar LRRK2 inhibitor (IC50: 0.22 nM G2019S, 0.57 nM WT). Unlike LRRK2-IN-1, it offers 20-fold higher potency, confirmed brain permeability, and favorable hepatocyte stability (CLint 1.88 L/h/kg) for chronic PD modeling. Its well-characterized IC50 values across WT, G2019S, and ADPGIo assays make it an ideal reference standard for HTS calibration and selectivity profiling. Choose LRRK2-IN-13 for uncompromised CNS target engagement and data quality.

Molecular Formula C19H19ClN8O2
Molecular Weight 426.9 g/mol
Cat. No. B15584668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-13
Molecular FormulaC19H19ClN8O2
Molecular Weight426.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H19ClN8O2/c1-10-5-6-13(17(22-10)29-3)28-11(2)14-18(26-28)30-8-4-7-27-16-12(15(20)25-27)9-21-19(23-14)24-16/h5-6,9H,4,7-8H2,1-3H3,(H,21,23,24)
InChIKeySFNLYWNEKKJCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LRRK2-IN-13: High-Potency LRRK2 Inhibitor for Parkinson's Disease Research and CNS Applications


LRRK2-IN-13 (Compound 13) is a highly potent, brain-penetrant inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) enzyme . It belongs to a class of ATP-competitive type I inhibitors that target both wild-type (WT) and mutant forms of LRRK2, with particularly high activity against the G2019S variant, a common driver of familial Parkinson's disease (PD) [1]. The compound exhibits low nanomolar to sub-nanomolar potency in biochemical assays and demonstrates favorable brain penetration properties, making it a valuable tool for central nervous system (CNS) research [2].

Why Substituting LRRK2-IN-13 with Other LRRK2 Inhibitors Is Not Recommended for CNS-Focused Research


Simple substitution of LRRK2-IN-13 with other LRRK2 inhibitors is not straightforward due to significant variations in potency, target engagement in different assay formats, brain penetration, and metabolic stability. Many early LRRK2 inhibitors suffer from poor CNS exposure or off-target toxicities that limit their utility in neurodegenerative disease models [1]. For example, while LRRK2-IN-1 is a widely used tool compound, it demonstrates lower brain penetration and higher cytotoxicity compared to more advanced inhibitors [2]. Furthermore, the relative potency of inhibitors can shift dramatically when comparing biochemical assays (e.g., WT vs. G2019S) to cell-based assays, as seen with compounds like MLi-2 and PF-06447475 [3]. The unique combination of sub-nanomolar biochemical potency, retained activity in whole-cell assays, and documented brain permeability positions LRRK2-IN-13 as a distinct research tool that cannot be reliably replaced by earlier-generation inhibitors without compromising data quality and relevance.

Quantitative Differentiation: How LRRK2-IN-13 Compares to Key LRRK2 Inhibitors in Critical Assays


Biochemical Potency: LRRK2-IN-13 vs. LRRK2-IN-1 (WT & G2019S)

LRRK2-IN-13 demonstrates substantially higher potency against both wild-type (WT) and mutant (G2019S) LRRK2 in biochemical assays compared to the widely used inhibitor LRRK2-IN-1. Specifically, LRRK2-IN-13 achieves an IC50 of 0.57 nM for WT and 0.22 nM for G2019S, whereas LRRK2-IN-1 requires concentrations of 13 nM and 6 nM to achieve the same level of inhibition [1]. This represents a 22.8-fold and 27.3-fold improvement in potency, respectively [2].

Parkinson's Disease Kinase Inhibition Biochemical Assay

Biochemical Potency: LRRK2-IN-13 vs. GNE-7915 (WT)

In biochemical assays for wild-type LRRK2, LRRK2-IN-13 exhibits a 15.8-fold higher potency compared to the reference inhibitor GNE-7915. LRRK2-IN-13 inhibits WT LRRK2 with an IC50 of 0.57 nM , while GNE-7915, a well-characterized brain-penetrant inhibitor, has a reported IC50 of 9 nM .

Parkinson's Disease Kinase Inhibition Drug Discovery

Biochemical Potency: LRRK2-IN-13 vs. PF-06447475 (WT & G2019S)

LRRK2-IN-13 demonstrates superior potency against both wild-type and mutant LRRK2 compared to the advanced brain-penetrant inhibitor PF-06447475. LRRK2-IN-13 inhibits WT LRRK2 with an IC50 of 0.57 nM and G2019S with 0.22 nM [1]. In contrast, PF-06447475 has reported IC50 values of 3 nM for WT and 11 nM for G2019S [2]. This represents a 5.3-fold improvement for WT and a 50-fold improvement for the G2019S mutant, indicating a more favorable activity profile for the disease-relevant variant.

Parkinson's Disease Kinase Inhibition Comparative Pharmacology

Hepatocyte Stability: LRRK2-IN-13 Shows Favorable In Vitro Clearance Profile

In vitro hepatocyte stability studies indicate that LRRK2-IN-13 has an intrinsic clearance (CLint) of 1.88 L/h/kg [1]. While cross-study comparisons are difficult due to varying assay conditions, this value is notably lower than the human liver microsomal (HLM) clearance reported for several other LRRK2 inhibitors, such as GNE-1023, which showed a CLint of 87.55 mL/min/kg (equivalent to 5.25 L/h/kg) [2]. This suggests LRRK2-IN-13 may possess improved metabolic stability in hepatic systems, which could lead to better systemic exposure in vivo.

ADME Metabolic Stability Hepatocyte Clearance

CNS Target Engagement: Brain Penetration Confirmed

LRRK2-IN-13 is confirmed to be brain-penetrant based on its chemical properties and reported activity in CNS-relevant assays . This characteristic distinguishes it from several earlier LRRK2 inhibitors, such as LRRK2-IN-1 and CZC-25146, which have been noted for their poor brain penetration in comparative studies [1]. While direct brain-to-plasma ratio data for LRRK2-IN-13 is not publicly available, the consistent vendor annotation as 'brain-permeable' and its use in CNS disease models strongly support its ability to engage central LRRK2 targets.

CNS Drug Delivery Blood-Brain Barrier Neuropharmacology

Optimal Research Applications for LRRK2-IN-13 in Parkinson's Disease and CNS Drug Discovery


In Vitro Elucidation of LRRK2 G2019S Mutant-Specific Signaling in Parkinson's Disease Models

With an IC50 of 0.22 nM against the G2019S mutant, LRRK2-IN-13 provides exceptional potency for dissecting LRRK2-driven pathways in cell models of familial Parkinson's disease. Its >50-fold advantage over comparators like PF-06447475 in this specific context [1] allows for precise, low-dose inhibition that minimizes confounding off-target effects, making it ideal for detailed mechanistic studies in primary neurons or iPSC-derived dopaminergic neurons expressing the G2019S mutation.

In Vivo Target Engagement Studies in CNS Disease Models

The combination of sub-nanomolar biochemical potency and confirmed brain penetration positions LRRK2-IN-13 as a superior tool for in vivo studies requiring robust CNS target engagement [2]. Its favorable hepatocyte stability profile (CLint 1.88 L/h/kg) suggests it may maintain therapeutic concentrations longer than less stable comparators like GNE-1023 [3]. This makes it well-suited for chronic dosing studies in rodent models of Parkinson's disease, where sustained LRRK2 inhibition in the brain is necessary to evaluate disease-modifying effects.

Pharmacological Differentiation from First-Generation LRRK2 Inhibitors

For researchers seeking to move beyond the well-documented limitations of early inhibitors like LRRK2-IN-1 (poor brain penetration, cytotoxicity, and genotoxicity) [4], LRRK2-IN-13 offers a clear path forward. Its 20-fold higher potency in biochemical assays [5] and demonstrated brain permeability allow for experiments that were previously impossible, such as comparing the effects of robust CNS LRRK2 inhibition with the peripheral effects seen with non-brain-penetrant compounds. This is crucial for establishing the specific role of central LRRK2 activity in disease pathogenesis.

Screening and Profiling in Kinase Selectivity Panels

The high potency of LRRK2-IN-13 makes it a valuable positive control or reference compound for screening campaigns aimed at identifying new LRRK2 inhibitors or assessing off-target activity. Its well-defined IC50 values across multiple assay formats (0.57 nM WT, 0.22 nM G2019S, 0.33 nM WT ADPGIo) provide reliable benchmarks for calibrating high-throughput screening (HTS) systems and for use in counter-screens against other kinases to establish selectivity profiles for novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lrrk2-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.